
strontium tetracyanoplatinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium tetracyanoplatinate is a coordination compound with the chemical formula C₄N₄PtSr . It consists of a strontium cation and a tetracyanoplatinate anion. This compound is known for its interesting structural and electronic properties, making it a subject of study in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Strontium tetracyanoplatinate can be synthesized through the reaction of strontium salts with potassium tetracyanoplatinate in an aqueous solution. The reaction typically involves mixing an aqueous solution of strontium chloride with potassium tetracyanoplatinate under controlled conditions to precipitate the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reactions similar to the laboratory synthesis. The process would likely involve the use of high-purity reagents and controlled reaction conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Strontium tetracyanoplatinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic structure.
Reduction: Reduction reactions can alter the oxidation state of the platinum center.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as ammonia or phosphines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction could yield lower oxidation state species.
Scientific Research Applications
Strontium tetracyanoplatinate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other platinum-containing compounds and materials.
Materials Science: Studied for its electronic and structural properties, which are relevant for the development of new materials.
Biology and Medicine:
Industry: May be used in the development of catalysts and other industrially relevant materials.
Mechanism of Action
The mechanism by which strontium tetracyanoplatinate exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The platinum center can interact with different molecular targets, leading to changes in electronic structure and reactivity. The pathways involved in these interactions are complex and depend on the specific conditions and ligands present.
Comparison with Similar Compounds
Similar Compounds
Potassium tetracyanoplatinate: Similar in structure but contains potassium instead of strontium.
Barium tetracyanoplatinate: Contains barium instead of strontium, with similar coordination chemistry.
Lanthanide tetracyanoplatinates: Incorporate lanthanide elements and exhibit unique optical properties.
Uniqueness
Strontium tetracyanoplatinate is unique due to the specific properties imparted by the strontium cation
Properties
CAS No. |
15705-70-1 |
|---|---|
Molecular Formula |
C4N4PtSr |
Molecular Weight |
386.77 g/mol |
IUPAC Name |
strontium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.Pt.Sr/c4*1-2;;/q4*-1;2*+2 |
InChI Key |
NQZUEXGPOQOCMA-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Sr+2].[Pt+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Sr+2].[Pt+2] |
Synonyms |
strontium tetracyanoplatinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


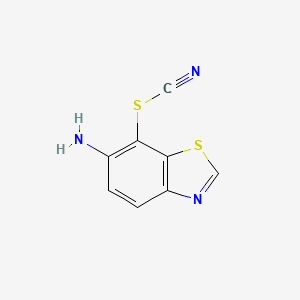

![(3S,6S,11S,12S,15S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1-ene](/img/structure/B579426.png)

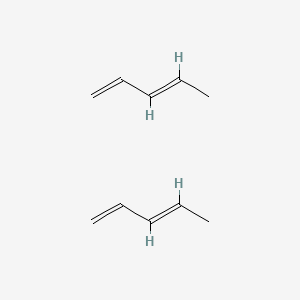
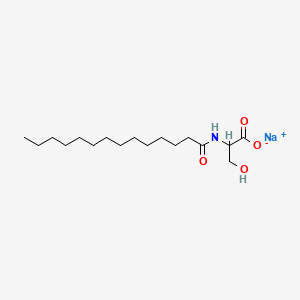
![Spiro[3.5]nona-1,6-diene-2-carboxamide](/img/structure/B579434.png)
![(1R,4R,6R,7R,10S,14S,16S,18R,19S)-10,14,16,18-tetrahydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B579435.png)
![dimethyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylate](/img/structure/B579436.png)
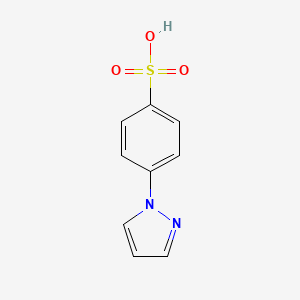
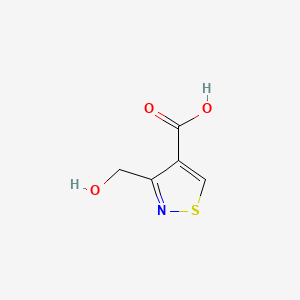
![Imidazo[1,5,4-EF][1,5]benzodiazepine](/img/structure/B579442.png)
